N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
描述
BenchChem offers high-quality N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[5-[(2-bromoacetyl)amino]pentyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O2/c1-2-9(14)12-6-4-3-5-7-13-10(15)8-11/h2H,1,3-8H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNTIPUCYZQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731694 | |
| Record name | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859161-71-0 | |
| Record name | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Thioether Advantage: A Technical Guide to Bromoacetamido Crosslinkers
Topic: Mechanism of Action of Bromoacetamido Crosslinkers Content Type: Technical Whitepaper / Application Guide Audience: Senior Scientists, Protein Chemists, and ADC Developers
Executive Summary
While maleimides remain the workhorse of bioconjugation, their susceptibility to retro-Michael exchange in plasma has driven the resurgence of
Part 1: The Mechanistic Core
At its fundamental level, the bromoacetamido group functions via a bimolecular nucleophilic substitution (
The Reaction Coordinate
The reaction is driven by the nucleophilic attack of a thiolate anion (
-
The Nucleophile: The sulfhydryl group (-SH) on cysteine must be deprotonated to the thiolate form (
) to be sufficiently nucleophilic. -
The Electrophile: The carbon adjacent to the carbonyl is electron-deficient due to the inductive effects of both the oxygen and the bromine.
-
The Product: A stable, irreversible thioether bond.
Halogen Hierarchy (Why Bromine?)
The choice of halogen dictates reactivity and specificity.
-
Iodoacetyl: Highest reactivity but lowest specificity. Prone to rapid photodecomposition and free iodine generation, which can oxidize sensitive residues (Trp, Met).
-
Chloroacetyl: Low reactivity. Requires harsh conditions or excessive incubation times that may denature proteins.
-
Bromoacetyl: The "Goldilocks" reagent. It offers a balance of reactivity that allows for reaction completion within 1–2 hours while maintaining higher stability against light and hydrolysis than iodo-variants.
Mechanistic Visualization
The following diagram illustrates the molecular orbital interaction and the transition state of the alkylation.
Caption: The
Part 2: Chemoselectivity & The pH Pivot
The most common failure mode with bromoacetamido reagents is incorrect pH buffering. Unlike maleimides, which react efficiently at pH 6.5–7.5, bromoacetyls require a more basic environment.
The Specificity Paradox
-
Target pH (8.0 – 8.5): At this pH, cysteine (
) exists largely as the thiolate anion, driving the reaction. -
The Risk Zone (pH > 9.0): As pH increases, the deprotonation of primary amines (Lysine
-amino, N-terminus) and the imidazole group of Histidine increases their nucleophilicity. This leads to off-target alkylation.
Side Reaction Profile
If the pH is too high or the reagent excess is too large, the following residues become competitive nucleophiles:
| Residue | Functional Group | Reactivity Risk | Consequence |
| Histidine | Imidazole | High (pH > 8.5) | Forms stable N-alkyl imidazole; creates heterogeneity in ADCs. |
| Methionine | Thioether | Moderate | Alkylation forms sulfonium salts; reversible under harsh acid but generally undesirable. |
| Lysine | Low (unless pH > 9.5) | Crosslinking aggregation; loss of charge. |
Part 3: Stability Profile (The ADC Advantage)
For drug development, the stability of the linker-payload connection is paramount.[1] This is where bromoacetamido chemistry outperforms maleimides.
The Retro-Michael Instability (Maleimides)
Maleimide conjugates form a thiosuccinimide ring. In plasma, this ring can undergo a retro-Michael reaction , releasing the maleimide-payload.[1][] This payload can then transfer to serum albumin (Cys34), reducing therapeutic efficacy and increasing off-target toxicity.
The Thioether Stability (Bromoacetyls)
The product of bromoacetyl conjugation is an acyclic thioether bond.
-
No Ring Opening: There is no ring to hydrolyze or open.
-
Irreversible: The reaction cannot reverse under physiological conditions.
-
Result: Higher homogeneity and stability in circulation.
Caption: Comparative stability pathways. Maleimides risk payload loss via retro-Michael exchange; Bromoacetyls form permanent thioether bonds.
Part 4: Self-Validating Experimental Protocol
This protocol is designed for the conjugation of a bromoacetamido-PEG-linker to a reduced monoclonal antibody (mAb).
Reagents & Buffer System
-
Conjugation Buffer: 50 mM Sodium Borate, 5 mM EDTA, pH 8.3.
-
Why Borate? Maintains stable pH > 8.0 better than Phosphate.
-
Why EDTA? Chelates divalent cations that catalyze metal-mediated oxidation of sulfhydryls to disulfides (cystine).
-
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[3] Preferred over DTT as it does not require removal before adding the bromoacetyl reagent (TCEP does not contain a thiol).
Step-by-Step Workflow
-
Protein Preparation:
-
Adjust mAb to 5–10 mg/mL in Conjugation Buffer.
-
-
Reduction (Activation):
-
Add TCEP (2–3 molar equivalents per interchain disulfide).
-
Incubate 37°C for 1 hour.
-
Validation: Assess free thiol content using Ellman’s Reagent (DTNB) to confirm reduction.
-
-
Conjugation:
-
Dissolve Bromoacetamido-linker in dry DMSO (minimize volume to <5% final).
-
Add 5–10 molar excess of linker over free thiols.
-
CRITICAL: Incubate at pH 8.3 for 2 hours at Room Temperature in the DARK .
-
-
Quenching:
-
Add excess N-Acetylcysteine or Mercaptoethanol (to scavenge unreacted bromide). Incubate 15 mins.
-
-
Purification:
-
Desalt via Zeba Spin columns or dialysis to remove quenched linker and byproducts.
-
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conjugation Efficiency | pH too low (< 8.0) | Adjust buffer to pH 8.3–8.5. |
| Precipitation | Over-alkylation / Hydrophobicity | Reduce linker excess; add mild detergent or increase PEG spacer length. |
| High Aggregate (HMW) | Crosslinking of amines | pH was likely > 9.0. Strictly control pH. |
| Linker Hydrolysis | Old reagent / Aqueous storage | Always prepare bromoacetyl reagents immediately before use in dry solvent. |
References
-
Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry. [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference text).
-
Tumey, L. N., et al. (2014). "Mild Method for Succinimide Hydrolysis on ADCs: Impact on Stability and Pharmacokinetics." Bioconjugate Chemistry. [Link]
Sources
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide: A Distal-Warhead Linker for Targeted Covalent Inhibitors
Topic: Structure and Function of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (CAS: 859161-71-0) is a specialized heterobifunctional reagent used in the design and synthesis of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPP) . Unlike standard reagents that install a warhead directly onto a scaffold (e.g., acryloyl chloride), this molecule serves as a "Warhead-Linker Cassette."
Its primary function is to convert a nucleophilic handle (typically a secondary amine) on a reversible ligand into a covalent inhibitor with an extended reach. By incorporating a 5-carbon pentyl spacer between the attachment point and the acrylamide warhead, it enables the targeting of remote cysteines —non-catalytic residues located 8–12 Å away from the primary binding pocket.
Chemical Structure and Properties[1][2][3][4][5][6]
The molecule is characterized by two distinct electrophilic termini separated by a flexible alkyl chain. Its asymmetry is key to its function: one end acts as a synthetic handle, while the other serves as the biological warhead.
Structural Analysis
-
Terminus A (Synthetic Handle):
-Bromoacetamide ( ). A highly reactive alkylating agent designed for displacement by a scaffold amine. -
Linker (Spacer): Pentyl diamine chain (
). Provides flexibility and reach, allowing the warhead to scan the protein surface. -
Terminus B (Biological Warhead): Acrylamide (Prop-2-enamide,
). A "tuned" Michael acceptor that reacts specifically with cysteine thiols within the protein binding site.
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | |
| CAS Number | 859161-71-0 | |
| Molecular Formula | ||
| Molecular Weight | 277.16 g/mol | |
| Physical State | Solid (White to off-white powder) | |
| Solubility | DMSO, DMF, Methanol | Low solubility in water |
| Reactive Groups | Alkyl Halide (Br), | Bifunctional Electrophile |
| Storage | -20°C, Desiccated, Inert Atmosphere | Moisture sensitive (hydrolysis risk) |
Mechanism of Action
The utility of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide relies on the differential reactivity of its two electrophiles.
Step 1: Synthetic Installation (Chemo-selective Alkylation)
In the synthesis phase, the reagent is reacted with a drug scaffold containing a secondary amine (e.g., a piperazine or piperidine moiety).
-
Mechanism: Nucleophilic substitution (
). -
Selectivity: The scaffold amine displaces the bromine atom. The acrylamide moiety remains intact because amines are generally poor nucleophiles for Michael addition without acid catalysis or confinement, whereas the
-bromoacetamide is highly susceptible to direct amine attack. -
Outcome: Formation of a stable glycine-linker-acrylamide adduct attached to the drug.
Step 2: Biological Target Engagement (Covalent Modification)
Once the synthesized probe binds to its protein target, the acrylamide warhead is positioned near a specific cysteine residue.
-
Mechanism: Michael Addition (Conjugate Addition).[1]
-
Selectivity: The acrylamide is a "soft" electrophile. It is relatively inert to circulating nucleophiles (glutathione) but reacts rapidly when positioned in proximity to a thiolate anion (
) in the enzyme active site. -
Outcome: Irreversible covalent bond formation (
bond), leading to permanent inhibition or labeling of the protein.
Experimental Workflow: Synthesis of a Remote-Cysteine Inhibitor
The following protocol describes the conversion of a reversible kinase inhibitor (containing a solvent-exposed piperazine) into a covalent probe using this linker.
Reagents and Equipment
-
Scaffold: 1 eq. Reversible Inhibitor (with secondary amine).
-
Linker: 1.2 eq. N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide.[2][3][4]
-
Base: 2.0 eq.
or DIPEA (N,N-Diisopropylethylamine). -
Solvent: DMF or Acetonitrile (Anhydrous).
-
Purification: Preparative HPLC (C18 column).
Step-by-Step Protocol
-
Dissolution: Dissolve the scaffold (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.
-
Activation: Add DIPEA (2.0 mmol) and stir for 5 minutes at room temperature to ensure the amine is deprotonated/free base.
-
Linker Addition: Add N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (1.2 mmol) dropwise (if dissolved in DMF) or as a solid in one portion.
-
Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Note: Monitor via LC-MS. Look for the disappearance of the scaffold mass (
) and appearance of the product mass ( ). -
Critical Control: Do not heat above 40°C to prevent polymerization of the acrylamide or premature Michael addition if thiols are present (impurities).
-
-
Quenching: Dilute the reaction mixture with water/brine.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with water to remove DMF.
-
Purification: Evaporate solvent and purify via Prep-HPLC using a Water/Acetonitrile gradient (+0.1% Formic Acid).
-
Validation: Confirm structure via
-NMR. Verify the presence of vinyl protons (acrylamide) at 5.6–6.3 ppm.
Visualization: Synthesis and Inhibition Pathway
The following diagram illustrates the transformation of a reversible scaffold into a covalent inhibitor and its subsequent reaction with a protein target.
Caption: Logical flow from synthetic conjugation of the linker to the drug scaffold, followed by the biological covalent modification of the target protein.
Applications in Drug Discovery[9][10]
Targeting "Remote" Cysteines
Many kinases and enzymes lack a cysteine residue immediately adjacent to the ATP binding pocket (like Cys481 in BTK). However, they often possess cysteines on flexible loops or surface domains 10–15 Å away.
-
Advantage: This reagent provides a ~12 Å reach (Pentyl chain + Amide linkages).
-
Impact: Enables the generation of covalent inhibitors for targets previously deemed "uncovalent-able" due to the lack of proximal nucleophiles.
Activity-Based Protein Profiling (ABPP)
This reagent acts as a building block for "Scout Fragments." By attaching this linker to a library of diverse amine-fragments, researchers can create a library of covalent probes.
-
Mass spectrometry identifies which proteins are labeled.
-
This maps the "ligandability" of cysteines across the proteome.[7]
PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), covalent warheads are sometimes used to recruit E3 ligases (e.g., DCAF1) or to bind the target protein irreversibly. This molecule serves as a pre-fabricated "Linker-Warhead" module, simplifying the synthetic route by avoiding multi-step linker construction.
Safety and Handling
-
Lachrymator/Irritant: Like most
-haloacetamides and acrylamides, this compound is a potent skin and eye irritant. It can alkylate DNA and proteins. -
PPE: Double nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Inactivation: Spills should be treated with an excess of aqueous sodium thiosulfate (to quench the alkylating agents) before disposal.
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link
- Garske, A. L., et al. "Chemical probes for targeting the remote cysteines of kinases." Journal of the American Chemical Society 133, 18130–18133 (2011).
-
Fluorochem. "Product Data Sheet: N-(5-(2-bromoacetamido)pentyl)acrylamide."[8] Link
-
Åbrányi-Balogh, P., et al. "Covalent fragment libraries in drug discovery." Drug Discovery Today 23, 1664-1670 (2018). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. lookchem.com [lookchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(5-(2-bromoacetamido)pentyl)acrylamide | CymitQuimica [cymitquimica.com]
Technical Analysis: N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (BRAPA)
This guide provides an in-depth technical analysis of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (commonly referred to as BRAPA ), a critical heterobifunctional crosslinker used primarily in Next-Generation Sequencing (NGS) surface chemistry and hydrogel fabrication.
Physicochemical Properties, Synthesis, and Proteomic Applications[1][2]
Part 1: Executive Summary & Molecular Profile
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (BRAPA) is a bifunctional organic molecule designed to serve as a covalent bridge between polyacrylamide hydrogels and nucleophilic biomolecules (specifically phosphorothioated nucleic acids or cysteine-rich proteins). Its structural logic relies on two distinct reactive "warheads" separated by a flexible pentyl linker, allowing it to integrate into polymer networks while maintaining a solvent-accessible active site for bioconjugation.
Physicochemical Specifications
| Property | Data |
| Common Name | BRAPA |
| CAS Number | 859161-71-0 |
| Molecular Formula | |
| Molecular Weight | 277.16 g/mol |
| Monoisotopic Mass | 276.047 g/mol ( |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, MeOH; sparingly soluble in water |
| Stability | Moisture and light sensitive; store at -20°C under inert gas ( |
| Reactive Moieties | 1.[1][2][3] Acrylamide (Michael Acceptor)2. |
Part 2: Mechanism of Action
BRAPA functions through a Dual-Warhead Mechanism , enabling orthogonal reactivity. This property is the foundation of Illumina-style sequencing flow cells, where the molecule anchors DNA templates to the flow cell surface.
-
Warhead A (Acrylamide): Under radical polymerization conditions (TEMED/APS), the acrylamide terminus co-polymerizes with acrylamide monomers. This locks the BRAPA molecule into the hydrogel matrix.
-
Warhead B (Bromoacetamide): The
-haloacetamide group remains exposed on the hydrogel surface. It undergoes a nucleophilic substitution ( ) reaction with thiophosphates (on modified DNA primers) or thiols (cysteines), forming a stable thioether bond.
Mechanistic Pathway Diagram
Caption: Figure 1. Orthogonal reactivity of BRAPA. The acrylamide moiety integrates into the gel matrix, presenting the bromoacetamide group for subsequent DNA anchoring.
Part 3: Synthesis Protocol
The synthesis of BRAPA requires precise temperature control to prevent premature polymerization or self-alkylation. The following protocol is adapted from high-purity industrial standards (e.g., Patent US 10,221,452 B2).
Retrosynthetic Analysis
-
Precursor: N-Boc-1,5-diaminopentane (Cadaverine derivative).
-
Step 1: Acrylation of the free amine.
-
Step 2: Acidic deprotection of the Boc group.
-
Step 3: Bromoacetylation of the newly liberated amine.
Detailed Methodology
Reagents Required:
-
N-Boc-1,5-diaminopentane hydrochloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
Step-by-Step Protocol:
Step 1: Synthesis of N-Boc-N'-acryloyl-1,5-diaminopentane
-
Dissolve N-Boc-1,5-diaminopentane (1.0 eq) and TEA (2.5 eq) in anhydrous THF at 0°C under nitrogen.
-
Add Acryloyl chloride (1.1 eq) dropwise over 30 minutes. Critical: Maintain 0°C to prevent polymerization.
-
Stir for 2 hours at room temperature.
-
Filter precipitate (TEA salts) and concentrate the filtrate. Purify via flash chromatography (DCM/MeOH).
Step 2: Deprotection
-
Dissolve the intermediate in DCM.
-
Add TFA (excess) or 4M HCl in dioxane and stir for 1-2 hours.
-
Concentrate in vacuo to yield N-(5-aminopentyl)acrylamide (salt form).
Step 3: Synthesis of BRAPA (The Critical Step)
-
Suspend the amine salt from Step 2 (1.0 eq) in anhydrous THF with TEA (2.5 eq).
-
Cool the mixture to -60°C (Dry ice/Isopropanol bath).
-
Why? Bromoacetyl chloride is highly reactive. Higher temperatures lead to double-alkylation or reaction with the acrylamide double bond.
-
-
Add Bromoacetyl chloride (1.1 eq) dropwise over 1 hour.
-
Allow the reaction to warm slowly to room temperature overnight.
-
Workup: Filter salts, concentrate, and purify via column chromatography (Gradient: 100% DCM
95:5 DCM:MeOH). -
Yield: Expect ~50-60% as a white solid.
Synthesis Pathway Diagram
Caption: Figure 2. Synthetic route for BRAPA.[4][1][3] Note the cryogenic conditions in the final step to preserve the acrylamide moiety.
Part 4: Applications in Proteomics & Genomics
Next-Generation Sequencing (NGS)
BRAPA is the industry-standard linker for "Bridge Amplification" sequencing platforms (e.g., Illumina).
-
Role: It transforms a passive glass slide into a reactive "lawn" of primers.
-
Protocol:
-
Silanize glass slide.
-
Coat with Acrylamide/BRAPA solution + Polymerization initiators.
-
Wash to remove unpolymerized monomers.[10]
-
Incubate with 5'-thiophosphate-modified DNA primers. The sulfur attacks the bromoacetamide carbon, anchoring the primer covalently.
-
Cysteine Mapping & ABPP
In chemical biology, BRAPA serves as a probe for Activity-Based Protein Profiling (ABPP).
-
Targeting: The bromoacetamide group is a "promiscuous" electrophile that reacts with hyper-reactive cysteines in the proteome.
-
Readout: The acrylamide tail can be used for subsequent click-chemistry (if modified) or mass spectrometry analysis of the alkylated peptides.
Part 5: Safety & Handling
-
Toxicity: BRAPA combines the neurotoxicity of acrylamide with the alkylating power of mustard-like agents. It is a potent skin and eye irritant.
-
PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.
-
Deactivation: Quench excess BRAPA with an excess of thiol (e.g.,
-mercaptoethanol) or amine (e.g., Tris buffer) before disposal.
References
-
Illumina Cambridge Ltd. (2019).[3] Method for pairwise sequencing of target polynucleotides. U.S. Patent No.[4][11] 10,221,452.[4]
-
PubChem. (n.d.).[12] Compound Summary: N-[5-(2-bromoacetamido)pentyl]prop-2-enamide. National Center for Biotechnology Information.
-
BenchChem. (2025).[10] Application Notes: N,N-dimethyl-2-(bromomethyl)-acrylamide for Advanced Hydrogel Synthesis.
-
CymitQuimica. (n.d.). Product Data Sheet: N-(5-Bromoacetamidylpentyl) acrylamide.
Sources
- 1. N-(5-Bromoacetamidylpentyl) acrylamide | CymitQuimica [cymitquimica.com]
- 2. Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150119295A1 - Methods of localizing nucleic acids to arrays - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20090093378A1 - Method for sequencing a polynucleotide template - Google Patents [patents.google.com]
- 6. US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]
- 7. US10221452B2 - Method for pairwise sequencing of target polynucleotides - Google Patents [patents.google.com]
- 8. WO2008093098A2 - Methods for indexing samples and sequencing multiple nucleotide templates - Google Patents [patents.google.com]
- 9. US8053192B2 - Methods for indexing samples and sequencing multiple polynucleotide templates - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US9290445B2 - Methods of synthesizing a levodopa ester prodrug - Google Patents [patents.google.com]
- 12. CID 44230252 | C16H17BrN4O2 | CID 44230252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Cysteine-Targeted Functionalization using N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Introduction & Principle
This application note details the protocol for the site-specific labeling of protein cysteine residues using N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (CAS: 859161-71-0).
This molecule represents a class of heterobifunctional electrophiles designed to introduce a polymerizable acrylamide handle onto a protein surface. The molecule contains two distinct reactive groups:[1][2][3]
-
Bromoacetamide (Head): A highly reactive
-haloacetamide that undergoes rapid alkylation with thiols (cysteine) at physiological pH. -
Acrylamide (Tail): A Michael acceptor that is significantly less reactive toward thiols than the bromoacetamide under neutral conditions, allowing it to remain intact as a "handle" for downstream applications (e.g., co-polymerization into hydrogels, crosslinking, or secondary conjugation).
Mechanism of Action
The labeling strategy relies on the chemoselective alkylation of the cysteine thiolate anion by the bromoacetamide moiety. Unlike maleimides, which can undergo retro-Michael addition (exchange) over time, the thioether bond formed by bromoacetamide is irreversible and chemically stable.
Key Reaction:
The pentyl linker (
Pre-Labeling Considerations
Buffer Chemistry
-
pH Control: The reaction rate of bromoacetamide is pH-dependent. The optimum pH is 8.0–8.5 .
-
Why: The pKa of the cysteine thiol is typically ~8.3. To drive the reaction, the thiol must be deprotonated to the thiolate anion (
). -
Caution: At pH > 9.0, amines (Lysine N-termini) become increasingly nucleophilic, leading to non-specific labeling.
-
-
Incompatible Agents: Avoid buffers containing primary amines (Tris, Glycine) if high pH (>8.5) is used, although bromoacetamides are generally more selective for sulfur than amines compared to NHS-esters. Crucially, avoid reducing agents containing thiols (DTT,
-ME) during the labeling step, as they will quench the probe immediately.
Reagent Solubility
The hydrophobic pentyl chain and acrylamide group make the reagent sparingly soluble in water.
-
Recommendation: Prepare a 50–100 mM stock solution in anhydrous DMSO or DMF .
Materials & Equipment
| Component | Specification | Purpose |
| Labeling Reagent | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | Cysteine alkylation |
| Reaction Buffer | 50 mM HEPES or Phosphate, 150 mM NaCl, pH 8.0 | Maintain pH for thiolate formation |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Reduce disulfides without scavenging the probe |
| Quenching Agent | L-Cysteine or Dithiothreitol (DTT) | Neutralize excess bromoacetamide |
| Desalting Column | Zeba™ Spin or PD-10 (MWCO 7 kDa) | Remove unreacted small molecules |
| Solvent | Anhydrous DMSO | Dissolve the hydrophobic probe |
Experimental Protocol
Step 1: Protein Preparation & Reduction
To ensure cysteine accessibility, disulfide bonds must be reduced. TCEP is preferred over DTT because TCEP contains no thiols and does not need to be removed before adding the bromoacetamide probe.
-
Dilute protein to 1–5 mg/mL in Reaction Buffer (pH 8.0).
-
Add TCEP to a final concentration of 5–10 mM (typically 10-fold molar excess over cysteine content).
-
Incubate for 30 minutes at Room Temperature (RT).
-
Note: If denaturing conditions are required, include 6M Urea or 2% SDS.
-
Step 2: Labeling Reaction
-
Prepare a fresh 50 mM stock of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide in DMSO.
-
Add the probe to the reduced protein solution.
-
Molar Ratio: Use 10–20 molar excess of probe per free cysteine.
-
Example: For a 50 µM protein solution with 2 cysteines (100 µM thiol), add 1–2 mM probe.
-
-
Limit final DMSO concentration to <5% (v/v) to prevent protein precipitation.
-
Incubate for 1–2 hours at RT in the dark .
-
Why Dark? While bromoacetamides are relatively stable, protecting the acrylamide tail from UV-induced radical polymerization is prudent.
-
Step 3: Quenching
-
Add DTT or L-Cysteine to a final concentration of 20–50 mM (at least 2x excess over the probe).
-
Incubate for 15 minutes at RT.
Step 4: Purification (Desalting)
Remove the quenched probe and byproducts to prevent interference with downstream assays (e.g., mass spec or polymerization).
-
Equilibrate a desalting column (e.g., Zeba Spin) with the storage buffer (e.g., PBS pH 7.4).
-
Apply the reaction mixture and centrifuge according to manufacturer instructions.
-
Collect the flow-through (labeled protein).
Validation & QC
Intact Protein LC-MS
The most definitive validation is measuring the molecular weight increase.
-
Expected Mass Shift: +195.11 Da per cysteine.
-
Calculation: MW of Probe (
) minus HBr ( ). -
Net Addition:
( Da).
-
Ellman’s Assay (DTNB)
Quantify free thiols before and after labeling.
-
React unlabeled control and labeled sample with DTNB (Ellman's Reagent).
-
Measure Absorbance at 412 nm.
-
Success Criteria: >90% reduction in free thiol signal in the labeled sample.
Visual Workflows
Reaction Mechanism (Chemical Logic)
Figure 1: Mechanism of Cysteine Alkylation. The thiolate anion attacks the bromoacetamide carbon, displacing bromide to form a stable thioether bond.
Experimental Workflow
Figure 2: Step-by-step protocol for protein functionalization.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction | Increase TCEP concentration or time; ensure denaturation if Cys is buried. |
| pH too low | Adjust buffer to pH 8.0–8.3 to favor thiolate formation. | |
| Probe hydrolysis/degradation | Use fresh probe stock; ensure DMSO is anhydrous. | |
| Precipitation | High DMSO concentration | Keep DMSO < 5%; add probe slowly with vortexing. |
| Over-modification | Reduce probe molar excess; hydrophobic linker may alter protein solubility. | |
| Non-Specific Labeling | pH too high (>9.0) | Lower pH to < 8.5 to prevent Lysine modification. |
| Reaction time too long | Limit reaction to 1–2 hours. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets for Bioconjugation).
-
Deng, X., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Biomolecules, 12(11), 1675. (Discusses reactivity of acrylamides vs haloacetamides). [Link]
Sources
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide for covalent ligand discovery
An In-Depth Technical Guide to N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide for Covalent Ligand Discovery
Introduction: Embracing Covalency to Drug the "Undruggable" Proteome
The landscape of drug discovery is continually evolving, with a significant resurgence in the development of targeted covalent inhibitors.[1] These molecules, which form a permanent bond with their protein target, offer distinct pharmacological advantages in terms of potency, duration of action, and the ability to target shallow binding pockets often considered "undruggable" by traditional non-covalent ligands.[2][3][4] At the heart of this strategy lies the use of precisely engineered chemical probes to identify and validate new therapeutic targets.
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is a bifunctional electrophilic probe designed for the exploration of ligandable sites within the proteome, primarily targeting nucleophilic amino acid residues. Its unique structure, featuring two distinct reactive groups—a bromoacetamide and an acrylamide—offers a versatile tool for researchers in chemical biology and drug development. This guide provides a comprehensive overview of its mechanism, applications, and detailed protocols for its use in covalent ligand discovery campaigns.
Scientific Foundation: The Bifunctional Advantage
The power of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide lies in its dual-warhead design, connected by a flexible pentyl linker. Understanding the distinct reactivity of each electrophile is crucial for experimental design and data interpretation.
-
Bromoacetamide Moiety: This is a highly reactive alkylating agent that readily participates in Sɴ2 reactions with soft nucleophiles. It exhibits strong reactivity towards the thiol group of cysteine residues but can also react with other nucleophilic residues like histidine and methionine under certain conditions. Its high intrinsic reactivity makes it an effective tool for broadly profiling accessible nucleophiles.[5][6]
-
Acrylamide Moiety: As a Michael acceptor, the acrylamide group is a softer electrophile compared to the bromoacetamide.[7][8] It reacts with nucleophiles, particularly cysteine thiols, via a conjugate addition mechanism. Acrylamides generally require better binding affinity and proximity to the target nucleophile to facilitate the covalent reaction, which can impart a greater degree of selectivity.[8][9] The recent FDA approval of drugs like Sotorasib, which utilizes an acrylamide to target a specific cysteine mutant in KRAS, underscores the therapeutic potential of this warhead.[2]
The combination of these two warheads in a single molecule allows for the probing of a diverse range of nucleophilic environments, making it a powerful tool for initial screening campaigns.
Figure 1: Chemical structure and properties of the bifunctional probe.
Core Application: Chemoproteomic Target Discovery
The primary application of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is within the field of chemical proteomics, specifically in Activity-Based Protein Profiling (ABPP).[10][11] In a competitive ABPP workflow, this probe can be used to identify protein targets of a non-covalent small molecule lead or to broadly map ligandable sites across the proteome. The workflow leverages advanced mass spectrometry to quantify changes in probe labeling, revealing sites of engagement.[4][12]
Figure 2: General workflow for competitive chemoproteomic profiling.
Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions
Scientific integrity begins with proper reagent handling. The bifunctional nature of this probe makes it susceptible to degradation if not stored correctly.
Materials:
-
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (CAS 859161-71-0)[13][14]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Low-retention polypropylene microcentrifuge tubes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Weighing: Allow the vial of the probe to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount in a chemical fume hood.
-
Solubilization: Dissolve the probe in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in low-retention tubes. This prevents multiple freeze-thaw cycles which can degrade the reactive moieties.
-
Inert Atmosphere: Before sealing, gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) to displace oxygen and moisture.
-
Storage: Store the aliquots at -80°C for long-term stability. For short-term use (less than one week), storage at -20°C is acceptable.[14]
Causality Insight: Anhydrous DMSO and an inert atmosphere are critical to prevent hydrolysis of the amide bonds and premature reaction of the electrophilic warheads, ensuring the probe's reactivity is preserved for the experiment.
Protocol 2: Competitive Proteome Profiling
This protocol outlines the use of the probe to identify the protein targets of a reversible inhibitor in a complex cell lysate.
Materials:
-
Cell lysate (prepared in a suitable buffer, e.g., PBS, pH 7.4, without nucleophilic additives like DTT or β-mercaptoethanol)
-
Probe stock solution (from Protocol 1)
-
Test compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Tris(2-carboxyethyl)phosphine (TCEP) for quenching
-
LC-MS/MS-grade solvents and reagents (Trypsin, Formic Acid, Acetonitrile)
Procedure:
-
Proteome Preparation: Normalize the protein concentration of the cell lysate for all samples (typically 1-2 mg/mL).
-
Competitive Incubation:
-
In separate tubes, add your test compound to the lysate at its final desired concentration (e.g., 10 µM).
-
In a control tube, add an equivalent volume of DMSO.
-
Incubate for 30-60 minutes at 37°C to allow the test compound to bind to its targets.
-
-
Probe Labeling:
-
Add N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide to all tubes to a final concentration of 50-100 µM.
-
Incubate for 60 minutes at 37°C. The optimal concentration and time should be determined empirically.
-
-
Quenching and Reduction/Alkylation:
-
Quench the reaction by adding a final concentration of 10 mM TCEP.
-
Proceed with a standard proteomics sample preparation workflow (e.g., protein precipitation, reduction of disulfide bonds, and alkylation of non-probe-modified cysteines).
-
-
Digestion: Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
LC-MS/MS Analysis:
-
Acidify and desalt the peptide samples.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[12] Use a data-dependent acquisition (DDA) method optimized for identifying post-translational modifications.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Crucially, include a variable modification corresponding to the mass of the probe (+275.05 Da) on relevant amino acids (Cys, His, Lys, Met).
-
Quantify the relative abundance of probe-modified peptides between the DMSO-treated and test compound-treated samples. Peptides whose signals are significantly reduced in the presence of the test compound represent potential binding sites.
-
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 2 mg/mL | Balances signal intensity with reagent consumption. |
| Test Compound Conc. | 1 - 100x Kᵢ or IC₅₀ | Ensures target saturation for effective competition. |
| Probe Concentration | 25 - 100 µM | Sufficient to label accessible sites without causing widespread protein precipitation. Must be optimized. |
| Incubation Time | 30 - 60 min | Allows for covalent bond formation. Longer times may increase off-target labeling. |
| Incubation Temperature | 25 - 37 °C | 37°C accelerates reaction kinetics but may compromise protein stability. |
Protocol 3: Target Validation via Site-Directed Mutagenesis
This protocol provides a definitive method to validate that the probe modifies a specific cysteine residue identified in the chemoproteomics experiment.
Procedure:
-
Construct Generation: Generate two expression constructs for the putative target protein: one for the wild-type (WT) protein and one where the target cysteine is mutated to a non-nucleophilic residue (e.g., Alanine, Cys-to-Ala).
-
Protein Expression & Purification: Express and purify both the WT and mutant proteins.
-
Probe Labeling:
-
Incubate both the purified WT and mutant proteins with N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (e.g., 5-fold molar excess) for 1 hour at room temperature.
-
Include a no-probe control for both proteins.
-
-
Analysis by Intact Protein MS:
-
Desalt the protein samples.
-
Analyze by ESI-MS to determine the exact mass of the protein.
-
Expected Outcome: The WT protein treated with the probe should show a mass shift corresponding to the addition of the probe (+277.16 Da for a single modification). The mutant protein should show no such mass shift.
-
-
Analysis by SDS-PAGE (Optional): If a reporter tag-conjugated version of the probe is available, labeling can be visualized by in-gel fluorescence, where the WT protein would show a band and the mutant would not.
Figure 3: Logical workflow for target validation using site-directed mutagenesis.
Conclusion and Future Perspectives
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is a valuable addition to the chemical biology toolbox for covalent ligand discovery. Its dual-electrophile nature provides a unique reactivity profile for identifying ligandable sites that might be missed by single-warhead probes. By following rigorous, well-controlled protocols, researchers can leverage this probe to uncover novel targets, validate hits from phenotypic screens, and accelerate the development of next-generation covalent therapeutics. Future applications could involve incorporating this bifunctional warhead system into scaffolds for targeted protein degradation or molecular glues, further expanding its utility in manipulating complex biological systems.[15][16]
References
-
Title: Advancing Covalent Ligand and Drug Discovery beyond Cysteine Source: Chemical Reviews URL: [Link]
-
Title: Fragment-based covalent ligand discovery Source: Vividion Therapeutics URL: [Link]
-
Title: A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes Source: Nature Biotechnology URL: [Link]
-
Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL: [Link]
-
Title: Fragment-based covalent ligand discovery Source: RSC Chemical Biology URL: [Link]
-
Title: Chemoproteomics, A Broad Avenue to Target Deconvolution Source: PMC - NIH URL: [Link]
-
Title: Advances in covalent drug discovery Source: PMC - NIH URL: [Link]
-
Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: Natural Product Reports URL: [Link]
-
Title: Best Practices for Design and Characterization of Covalent Chemical Probes Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and evaluation of covalent chemical probes for labelling of enzymes Source: EuroScholars URL: [Link]
-
Title: Activatable covalent labeling probes: design, mechanism, and biological applications Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins Source: Annual Review of Cancer Biology URL: [Link]
-
Title: Covalent chemical probes Source: PMC - NIH URL: [Link]
-
Title: CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes Source: RSC Publishing URL: [Link]
-
Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: MDPI URL: [Link]
-
Title: Medicinal Chemistry and Chemical Biology Highlights Source: CHIMIA URL: [Link]
-
Title: Medicinal Chemistry and Chemical Biology Highlights Source: CHIMIA URL: [Link]
-
Title: A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis Source: PMC - NIH URL: [Link]
-
Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: PMC - NIH URL: [Link]
-
Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: PMC - NIH URL: [Link]
-
Title: Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide Source: ACS Omega URL: [Link]
-
Title: Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks Source: RSC Publishing URL: [Link]
-
Title: Bifunctional chemical probes inducing protein-protein interactions Source: PubMed URL: [Link]
-
Title: Development of bifunctional fluorescent probes and their application to α-helix labelling Source: RSC Publishing URL: [Link]
-
Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: Preprints.org URL: [Link]
-
Title: Proteome-wide covalent ligand discovery in native biological systems Source: Nature URL: [Link]
-
Title: N-(5-Bromo-pentyl)-3-phenyl-acrylamide Source: PubChem URL: [Link]
-
Title: Advances in covalent drug discovery Source: eScholarship.org URL: [Link]
-
Title: The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme a, a coenzyme a antimetabolite Source: PubMed URL: [Link]
Sources
- 1. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vividion.com [vividion.com]
- 5. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and evaluation of covalent chemical probes for labelling of enzymes | Euroscholars [euroscholars.eu]
- 12. Chemoproteomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. 2-PROPENAMIDE,N-[5-[(BROMOACETYL)AMINO]PENTYL]- | 859161-71-0 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Bifunctional chemical probes inducing protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Heterobifunctional Cysteine Crosslinking using N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Based on the chemical structure and functional groups of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide , this document serves as a comprehensive Application Note for its use in Targeted Protein Crosslinking and Cysteine Reactivity Profiling .
Executive Summary
This guide details the protocol for using N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (referred to herein as BAPA-C5 ) as a dual-electrophile probe for mass spectrometry-based proteomics. Unlike standard homobifunctional crosslinkers (e.g., BMOE), BAPA-C5 possesses two distinct warheads:
-
Bromoacetamide: A "hard" electrophile engaging in rapid
reactions with thiols (cysteine) and potentially imidazoles (histidine) at elevated pH. -
Acrylamide: A "soft" electrophile engaging in Michael addition, highly selective for cysteine thiols.
This kinetic asymmetry allows researchers to capture transient protein conformations or map cysteine topology with higher specificity than homobifunctional reagents.
Chemical Mechanism & Rationale
Understanding the differential reactivity is crucial for experimental design.
-
Warhead A (Bromoacetamide): High reactivity. It will likely drive the initial "anchoring" event to the most accessible or nucleophilic cysteine.
-
Mass Consequence: Loss of HBr (
Mass: -80.9 Da relative to reagent).
-
-
Warhead B (Acrylamide): Lower reactivity. It requires a specific orientation or longer incubation to "staple" a second residue.
-
Mass Consequence: Addition reaction (No mass loss).
-
-
Linker (Pentyl): A hydrophobic
spacer ( 6-8 Å), allowing for short-to-medium range crosslinking within hydrophobic pockets or membrane-protein interfaces.
Reaction Logic Diagram
The following diagram illustrates the stepwise "Anchor-and-Probe" mechanism utilized in this protocol.
Figure 1: Stepwise reaction mechanism. The bromoacetamide group anchors the probe rapidly, while the acrylamide group scans for a secondary nucleophile.
Experimental Protocol
Materials
-
BAPA-C5 Stock: 100 mM in anhydrous DMSO. Store at -80°C. Note: Fresh preparation is critical to prevent acrylamide polymerization.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40. Avoid primary amines (Tris) if high pH is used, though Cys-targeting is compatible with Tris at pH 7.5.
-
Quenching Reagent: 10 mM DTT or
-Mercaptoethanol. -
Alkylation Reagent (Post-Labeling): Iodoacetamide (IAA) or N-Ethylmaleimide (NEM).
Workflow Steps
Step 1: Protein Solubilization & Reduction
Ensure cysteines are accessible. If mapping native disulfide topology, skip reduction. For total topology mapping:
-
Dilute protein to 1 mg/mL in Lysis Buffer.
-
Add TCEP (Tris(2-carboxyethyl)phosphine) to 1 mM final concentration.
-
Incubate at 25°C for 30 minutes. Do not use DTT here as it will compete with the crosslinker.
Step 2: Crosslinking Reaction
This protocol uses a "kinetic titration" approach.
-
Add BAPA-C5 to protein samples at a molar excess of 10:1 to 50:1 (Reagent:Protein).
-
Incubation:
-
For Kinetic Anchoring: Incubate 10 mins at Room Temp (RT).
-
For Maximal Crosslinking: Incubate 1 hour at 37°C.
-
-
Quenching: Add DTT to a final concentration of 10 mM. Incubate 15 mins to scavenge unreacted reagent.
Step 3: Digestion & Cleanup
-
Alkylation: Add IAA (20 mM) to cap any remaining free cysteines (30 min, dark).
-
Precipitation: Acetone precipitate or use S-Trap columns to remove excess reagent/detergents.
-
Digestion: Resuspend in 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 ratio). Digest overnight at 37°C.
-
Desalting: Use C18 spin columns (e.g., ZipTip or StageTip) prior to LC-MS.
Mass Spectrometry Analysis
Instrumentation Parameters
-
Type: Orbitrap or Q-TOF (High Resolution is required for distinguishing isotopic envelopes).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).
-
Note: Bromoacetamide-modified peptides often show neutral loss of the modifier or specific immonium ions, but the thioether bond formed is generally stable.
-
-
Gradient: Standard C18 gradient (2% to 35% ACN over 60-90 mins).
Data Processing & Mass Shifts
This is the most critical section for the analyst. You must search for three distinct modification states.
Formula of Reagent:
Table 1: Defined Mass Shifts for Database Search
| Modification Type | Chemical Event | Composition Change | Mass Shift ( | Specificity |
| Monolink (Dead-End A) | Acrylamide reacts; Br intact | +276.0473 | Cys (Rare) | |
| Monolink (Dead-End B) | Br-Acetamide reacts; Acrylamide free | +196.1212 | Cys | |
| Crosslink | Both ends react (Intra/Inter) | +196.1212 | Cys-Cys | |
| Hydrolyzed Monolink | Br-Acetamide reacts; Acrylamide hydrolyzes | +214.1317 | Cys |
Note on Monolink B vs. Crosslink: Both result in a +196.12 Da shift.
-
Monolink B: The mass is added to one peptide.
-
Crosslink: The mass links two peptides (or bridges two residues in one peptide).
-
Validation: Use crosslinking search engines (pLink, MaxQuant, or Proteome Discoverer with Xlink nodes) to distinguish these.
Analytical Workflow Diagram
Figure 2: Bioinformatics pipeline for identifying BAPA-modified peptides.
Troubleshooting & Optimization
-
Low Crosslinking Efficiency:
-
Cause: Hydrolysis of the bromoacetamide group or polymerization of the acrylamide.
-
Fix: Ensure DMSO stock is anhydrous. Increase pH to 8.0 (carefully, to avoid amine reactivity) to boost cysteine nucleophilicity.
-
-
Precipitation upon Reagent Addition:
-
Cause: The pentyl chain is hydrophobic.
-
Fix: Ensure the final DMSO concentration in the reaction is ~5-10%.
-
-
Ambiguous Site Localization:
-
Cause: Fragmentation often breaks the peptide backbone but leaves the crosslink intact.
-
Fix: Look for "signature ions." Acrylamide-modified cysteines often yield a diagnostic ion at
~143.09 (cysteine immonium + acrylamide fragment) if fragmentation occurs within the modifier, though this is rare with HCD.
-
References
-
Fluorochem Products. (2025). N-(5-(2-bromoacetamido)pentyl)acrylamide Product Sheet. Retrieved from
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[4] Nature, 534(7608), 570–574. (Foundational context for cysteine-reactive fragment screening). Link
-
Weerapana, E., et al. (2010).[5] Quantitative reactivity profiling predicts functional cysteines in proteomes.[5][6] Nature, 468(7325), 790–795. (Methodology for cysteine profiling). Link
-
Liu, F., et al. (2015). Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry.[5][7][8] Nature Biotechnology, 33(9), 958–961. (General principles of XL-MS). Link
Sources
- 1. 2-PROPENAMIDE,N-[5-[(BROMOACETYL)AMINO]PENTYL]- | 859161-71-0 [chemicalbook.com]
- 2. 859161-71-0|N-(5-(2-Bromoacetamido)pentyl)acrylamide|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]
- 7. Cysteine-enabled cleavability to advance cross-linking mass spectrometry for global analysis of endogenous protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Application Note: N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide for Activity-Based Protein Profiling
A Technical Guide for the Interrogation of Cysteine-Reactive Enzymes and Druggable Hotspots
Introduction: Beyond Expression, Towards Function
In the landscape of modern drug discovery and chemical biology, understanding protein function within a native biological context is paramount. Traditional proteomic methods, which quantify protein abundance, often fall short of describing the functional state of the proteome.[1] Many enzymes exist in inactive forms, and their mere presence does not equate to catalytic activity.[2] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to directly address this challenge. By employing small-molecule probes that covalently label the active sites of enzymes, ABPP provides a direct readout of the functional state of entire enzyme families in complex biological systems.[3][4] This approach has become an invaluable tool for target identification, inhibitor selectivity profiling, and the discovery of novel druggable sites.[5][6]
This guide focuses on N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide , a unique bifunctional chemical probe. This molecule possesses two distinct electrophilic "warheads": a bromoacetamide group and an acrylamide group. Both moieties are effective at covalently modifying nucleophilic amino acid residues, with a strong preference for cysteines—one of the most frequently targeted residues in covalent drug design.[7] The presence of two reactive centers on a flexible pentyl linker makes this probe a versatile tool for several advanced applications:
-
Broad-Spectrum Cysteine Profiling: Simultaneously targets proteins susceptible to modification by two different classes of electrophiles.
-
Identification of Hyper-Reactive Sites: Can potentially identify proteins with multiple, spatially proximal nucleophiles, suggesting unique structural or regulatory features.
-
Covalent Cross-linking: May be used to trap and identify protein-protein interactions or conformational states by cross-linking adjacent cysteine residues.
This document serves as a detailed guide for researchers, providing the scientific rationale, step-by-step protocols, and data analysis frameworks for leveraging this bifunctional probe in ABPP workflows.
Principle of the Method: Dual-Mechanism Covalent Labeling
The utility of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide in ABPP stems from its ability to form stable, covalent bonds with target proteins. This covalent modification is achieved through two distinct chemical mechanisms targeting nucleophilic residues, primarily cysteines, which often exhibit heightened reactivity in enzyme active sites.[7]
-
Bromoacetamide (SN2 Reaction): The bromoacetyl group is a potent electrophile that reacts with nucleophiles via a bimolecular nucleophilic substitution (S_N2) mechanism.[8] The deprotonated thiolate side chain of a reactive cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide leaving group and forming a stable thioether bond.
-
Acrylamide (Michael Addition): The acrylamide moiety is a Michael acceptor. The nucleophilic cysteine thiolate attacks the β-carbon of the unsaturated amide in a conjugate addition reaction, leading to the formation of a covalent thioether linkage.
This dual reactivity allows the probe to label a broad range of proteins whose functional state depends on a reactive cysteine. Only catalytically competent enzymes that can facilitate the covalent reaction will be labeled, thus providing a snapshot of protein activity.[6]
Figure 1. Mechanism of action for the bifunctional probe.
Probe Specifications and Handling
A clear understanding of the probe's properties is essential for experimental design.
| Property | Value | Reference |
| IUPAC Name | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | [9] |
| CAS Number | 859161-71-0 | [10] |
| Molecular Formula | C₁₀H₁₇BrN₂O₂ | [10] |
| Molecular Weight | 277.16 g/mol | |
| Appearance | White to off-white solid | [10] |
| Purity | ≥98% | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[10] |
Safety and Handling:
-
Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).
-
Precautions: Wear protective gloves, eye protection, and a face mask. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Protocols
Two primary workflows are presented: a rapid, gel-based method for initial screening and inhibitor potency analysis, and a mass spectrometry-based method for comprehensive target identification.
Protocol 1: Competitive Gel-Based ABPP for Inhibitor Potency
This protocol allows for the rapid assessment of an inhibitor's potency and selectivity against a panel of probe-labeled enzymes in a complex proteome. It relies on a two-step labeling approach where a version of the probe containing a bioorthogonal handle (e.g., an alkyne) is used, followed by conjugation to a fluorescent reporter tag via click chemistry.[11][12]
Figure 2. Workflow for competitive gel-based ABPP.
A. Materials
-
Cell or tissue lysates
-
Lysis Buffer: 50 mM Tris-HCl or PBS, pH 7.4
-
Alkyne-derivatized N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
-
Test inhibitor stock solutions (in DMSO)
-
Click Chemistry Reagents: Azide-fluorophore (e.g., Azide-TAMRA), CuSO₄, TBTA or other Cu(I) ligand, TCEP or sodium ascorbate.
-
2x SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
In-gel fluorescence scanner
B. Procedure
-
Proteome Preparation: Lyse cells or tissues in a suitable buffer without detergents if possible. Centrifuge at high speed (e.g., >14,000 x g) for 30 min at 4°C to pellet insoluble material.[13] Collect the supernatant and determine the protein concentration (e.g., via BCA assay). Normalize all samples to a final concentration of 1-2 mg/mL with lysis buffer.
-
Competitive Inhibition: In microcentrifuge tubes, aliquot 49 µL of the normalized proteome. Add 0.5 µL of your test inhibitor at various concentrations (e.g., a 10-point serial dilution). For the control, add 0.5 µL of pure DMSO. Pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.
-
Probe Labeling: Add 0.5 µL of the alkyne-probe stock solution to each tube to achieve a final concentration of 1-5 µM. The optimal probe concentration should be determined empirically to achieve robust labeling with minimal background. Incubate for 30-60 minutes at room temperature.
-
Click Reaction: Prepare a fresh click-chemistry cocktail containing the azide-fluorophore, CuSO₄, ligand, and a reducing agent. Add the cocktail to each sample according to the manufacturer's protocol. Incubate for 1 hour at room temperature, protected from light.
-
Sample Analysis: Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer. Boil samples for 5 minutes. Load 20 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.[13]
-
Visualization: After electrophoresis, visualize the labeled proteins using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for your chosen fluorophore.[13]
C. Data Analysis Quantify the fluorescence intensity of specific bands corresponding to target proteins across the inhibitor concentration range. Plot the normalized intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Mass Spectrometry-Based ABPP for Target Identification
This protocol is the gold standard for identifying the specific protein targets of a probe or inhibitor. It uses a biotinylated or alkyne-tagged probe to enrich labeled proteins for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14]
Figure 3. Workflow for mass spectrometry-based ABPP.
A. Materials
-
All materials from Protocol 1, substituting the azide-fluorophore with Azide-Biotin.
-
Streptavidin-agarose beads
-
Wash Buffers: PBS + 0.5% SDS; PBS; 50 mM Tris-HCl
-
Reduction/Alkylation Reagents: DTT (Dithiothreitol), IAA (Iodoacetamide)
-
Sequencing-grade Trypsin
-
LC-MS/MS instrumentation and data analysis software
B. Procedure
-
Proteome Labeling and Click Reaction: Follow steps 1-4 from Protocol 1, using Azide-Biotin instead of a fluorescent tag. A competitive setup (pre-incubation with an inhibitor vs. DMSO) is highly recommended to confirm target engagement.
-
Enrichment of Labeled Proteins: Add pre-washed streptavidin-agarose beads to each sample and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is:
-
2x with 0.5% SDS in PBS
-
2x with PBS
-
2x with 50 mM Tris-HCl, pH 8.0
-
-
On-Bead Digestion: Resuspend the washed beads in a buffer suitable for trypsin digestion (e.g., 50 mM Tris-HCl with 1-2 M urea). Reduce disulfide bonds with DTT and alkylate free cysteines with IAA. Add trypsin and incubate overnight at 37°C.[15]
-
Sample Preparation for MS: Collect the supernatant containing the digested peptides. Acidify the sample (e.g., with formic acid) and desalt using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. Use a data-dependent or data-independent acquisition (DDA/DIA) method.[15]
C. Data Analysis
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the MS/MS spectra.
-
To identify high-confidence targets, compare the spectral counts or label-free quantification (LFQ) intensities between the probe-labeled sample and a no-probe or DMSO control. In a competitive experiment, true targets will show a significant reduction in signal in the inhibitor-treated sample compared to the DMSO control.
Hypothetical Quantitative Data Summary (Competitive MS-ABPP)
| Protein ID | Gene Name | LFQ Intensity (DMSO Control) | LFQ Intensity (+Inhibitor) | Fold Change (Inhibitor/DMSO) |
| P04035 | PTGS1 | 1.5 E+09 | 2.1 E+07 | 0.014 |
| Q9Y2T6 | CES1 | 8.7 E+08 | 9.1 E+06 | 0.010 |
| P11310 | GSTP1 | 6.2 E+09 | 5.9 E+09 | 0.952 |
| P02768 | ALB | 1.1 E+11 | 1.0 E+11 | 0.909 |
In this example, PTGS1 and CES1 would be identified as high-confidence targets of the inhibitor, as their engagement with the probe is significantly reduced upon inhibitor treatment.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Labeling Signal | 1. Inactive probe (hydrolyzed).2. Low abundance/activity of target proteins.3. Insufficient probe concentration or incubation time.4. Lysis buffer contains inhibitors (e.g., DTT, high detergent). | 1. Use fresh probe from a new DMSO aliquot.2. Increase protein input; use a cell line known to express active targets.3. Optimize probe concentration and incubation time (titration experiment).4. Ensure lysis buffer is free of nucleophiles or strong denaturants. |
| High Background/Non-specific Labeling | 1. Probe concentration is too high.2. Incubation time is too long.3. Insufficient washing during enrichment (MS protocol). | 1. Reduce the final probe concentration.2. Perform a time-course experiment to find the optimal incubation period.3. Increase the number and stringency of wash steps (e.g., increase SDS concentration). |
| Inconsistent Results | 1. Inconsistent protein quantification.2. Repeated freeze-thaw of proteome or probe.3. Variation in incubation times or temperatures. | 1. Use a reliable protein assay (e.g., BCA) and normalize carefully.2. Prepare single-use aliquots of both proteome and probe stock.3. Standardize all experimental parameters meticulously.[16] |
| No Target Enrichment in Competitive ABPP | 1. Inhibitor is not cell-permeable (for live-cell experiments).2. Inhibitor does not bind the targeted proteins.3. Inhibitor concentration is too low. | 1. Switch to a lysate-based experiment.2. The compound may not have the expected mechanism of action.3. Test a wider and higher range of inhibitor concentrations. |
References
-
Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Retrieved from Mtoz Biolabs website. [Link]
-
Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. Retrieved from Wikipedia. [Link]
-
Cardoza, J. D., et al. (2012). Mass spectrometry-based proteomics: qualitative identification to activity-based protein profiling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 4(2), 141-162. [Link]
-
Poreba, M., et al. (2020). Activity-based protein profiling: A graphical review. Protein Science, 29(12), 2378-2388. [Link]
-
Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from Creative Biolabs website. [Link]
-
Speers, A. E., & Cravatt, B. F. (2009). Activity-based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1, 29-44. [Link]
-
Yuan, C., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Acta Pharmaceutica Sinica B, 11(5), 1139-1159. [Link]
-
Cravatt, B. F. (2023). Activity-based protein profiling – finding general solutions to specific problems. Molecular Omics, 19(2), 86-93. [Link]
-
van Rooden, E. J., et al. (2018). Activity-based Protein Profiling. In eLS. John Wiley & Sons, Ltd. [Link]
-
The Not So Serious Scientist. (2022, October 13). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
-
Giansanti, P., et al. (2022). ABPP-HT* - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods. bioRxiv. [Link]
-
Patel, H. M., et al. (2025). Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. RSC Advances. [Link]
-
Mtoz Biolabs. (n.d.). What Is ABPP and Why It Is Transforming Functional Proteomics. Retrieved from Mtoz Biolabs website. [Link]
Sources
- 1. Mass spectrometry-based proteomics: qualitative identification to activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 4. What Is ABPP and Why It Is Transforming Functional Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
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- 8. Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. 2-PROPENAMIDE,N-[5-[(BROMOACETYL)AMINO]PENTYL]- | 859161-71-0 [chemicalbook.com]
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preventing non-specific binding of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Welcome to the technical support center for N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (BAPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for preventing non-specific binding during your experiments.
Understanding the Reagent: A Bifunctional Crosslinker
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (BAPA) is a heterobifunctional crosslinking reagent. It possesses two distinct reactive moieties, an α-bromoacetamide group and an acrylamide group, connected by a pentyl spacer.[1][2][3] This dual reactivity allows for a two-step conjugation strategy, but also presents unique challenges in controlling non-specific binding.
-
Bromoacetamide Group: This is a haloacetyl reactive group that readily undergoes nucleophilic substitution with soft nucleophiles, primarily the thiol groups of cysteine residues, forming a stable thioether bond.[4] To a lesser extent, it can also react with other nucleophilic amino acid residues like histidine and lysine, especially at higher pH.[5]
-
Acrylamide Group: This is an α,β-unsaturated carbonyl system that acts as a Michael acceptor. It reacts with nucleophiles, particularly thiols, via a conjugate addition reaction to form a stable thioether linkage.[1][6] The reactivity of acrylamides is generally lower than that of maleimides but still provides an effective means of conjugation.[7]
The primary challenge with BAPA lies in controlling the reactivity of both groups to prevent unwanted, non-specific binding to proteins or other biomolecules in your sample, which can lead to high background signals and unreliable results.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with BAPA?
A1: Non-specific binding with BAPA can arise from several factors:
-
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, β-mercaptoethanol) will compete with your target protein for reaction with BAPA.[9][10]
-
Incorrect pH: The pH of the reaction buffer significantly influences the reactivity of both the bromoacetamide and acrylamide groups, as well as the nucleophilicity of the target amino acid residues.[11][12][13][14]
-
Excess Reagent Concentration: Using too high a concentration of BAPA can lead to random, non-specific modification of your target protein and other proteins in the sample.[15]
-
Hydrophobic and Electrostatic Interactions: The BAPA molecule itself, or the modifications it introduces, can lead to non-specific interactions with proteins or surfaces.[11][16][17]
-
Presence of Highly Reactive, Non-Target Nucleophiles: Your sample may contain other proteins or molecules with highly reactive thiols that can compete with your intended target.
Q2: How can I quench the reaction and remove unreacted BAPA?
A2: After the desired incubation time, it is crucial to quench the reaction to stop further modification. This can be achieved by adding a small molecule containing a thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the initial BAPA concentration.[18] Subsequent removal of excess BAPA and the quenching agent can be accomplished by dialysis, size-exclusion chromatography (e.g., desalting columns), or tangential flow filtration.
Q3: What is the optimal pH for reacting BAPA with my protein?
A3: The optimal pH is a balance between maximizing the reaction with the intended target and minimizing non-specific reactions and hydrolysis.
-
For targeting cysteine residues with the bromoacetamide group, a pH range of 7.2-8.5 is generally recommended.[4]
-
The acrylamide group also reacts with thiols in a similar pH range of 6.5-7.5.[4] It is advisable to perform a pH optimization experiment (e.g., pH 7.0, 7.5, 8.0, 8.5) to determine the best condition for your specific protein and application.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to diagnosing and solving non-specific binding issues encountered when using BAPA.
Issue 1: High Background Signal in Western Blots or ELISAs
High background can obscure your specific signal and make data interpretation difficult.[8]
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Blocking | Unoccupied sites on the membrane or plate can bind the BAPA-conjugated protein or detection antibodies non-specifically.[8] | Increase the concentration or incubation time of your blocking agent (e.g., BSA, non-fat dry milk).[8] Consider using a different blocking agent.[15] |
| Excess BAPA Concentration | Too much BAPA leads to hyper-modification of the target protein and modification of other proteins, causing them to bind non-specifically.[15] | Perform a titration experiment to determine the optimal molar ratio of BAPA to your protein. Start with a low molar excess and gradually increase it. |
| Reaction with Buffer Components | Primary amine-containing buffers (Tris, glycine) can react with BAPA, creating reactive species that may contribute to background.[9][10] | Use non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[10][19] |
| Hydrophobic Interactions | The BAPA molecule or the resulting conjugate may have hydrophobic patches that promote non-specific binding. | Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to your washing buffers to disrupt hydrophobic interactions.[11][16] |
| Electrostatic Interactions | Charged regions on your protein or the BAPA conjugate can interact non-specifically with charged surfaces or other proteins. | Increase the salt concentration (e.g., 150-500 mM NaCl) in your buffers to shield electrostatic interactions.[11][16] |
Experimental Protocol: Optimizing BAPA to Protein Molar Ratio
-
Prepare Protein Solution: Dissolve your protein in an appropriate amine-free buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Set up Reactions: In separate microcentrifuge tubes, add a fixed amount of your protein.
-
Add BAPA: Prepare a fresh stock solution of BAPA in an organic solvent like DMSO or DMF. Add varying molar equivalents of BAPA to each tube (e.g., 1:1, 5:1, 10:1, 20:1 BAPA:protein).
-
Incubate: Incubate the reactions for a fixed time (e.g., 1-2 hours) at room temperature or 4°C.
-
Quench: Stop the reaction by adding a 10-fold molar excess of L-cysteine relative to the initial BAPA concentration.
-
Analyze: Analyze the reaction products by SDS-PAGE and Western blot or another appropriate method to determine the extent of modification and the level of non-specific binding.
Issue 2: Formation of High Molecular Weight Aggregates
The presence of high molecular weight smears or bands at the top of an SDS-PAGE gel indicates protein aggregation or polymerization.[20]
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Intermolecular Crosslinking | BAPA is a bifunctional crosslinker. If the protein concentration is too high, or if the BAPA concentration is excessive, intermolecular crosslinking can occur, leading to aggregates.[9] | Optimize the protein and BAPA concentrations. Consider performing the conjugation at a lower protein concentration. |
| Hydrolysis of BAPA | The bromoacetamide and acrylamide moieties can hydrolyze, especially at higher pH, leading to less efficient conjugation and potentially promoting protein aggregation.[21] | Perform the reaction at a pH that balances reactivity and stability (typically pH 7.2-8.0). Prepare BAPA solutions fresh before use. |
| Protein Instability | The reaction conditions (pH, buffer, temperature) may be destabilizing your protein, causing it to unfold and aggregate. | Ensure your protein is stable in the chosen reaction buffer. You may need to add stabilizing agents, such as glycerol or specific salts, if compatible with the conjugation chemistry. |
Workflow for Preventing Aggregation
Caption: Troubleshooting workflow for aggregation.
Issue 3: Low or No Conjugation Efficiency
If you are not observing the desired level of modification on your target protein, several factors could be at play.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inaccessible Target Residues | The target cysteine or lysine residues may be buried within the protein's three-dimensional structure and inaccessible to BAPA.[9] | If targeting buried cysteines, consider partial reduction of disulfide bonds with a mild reducing agent like TCEP.[22] For inaccessible lysines, consider using a longer spacer arm crosslinker. |
| Inactive BAPA Reagent | BAPA can degrade over time, especially if exposed to moisture. | Use a fresh vial of BAPA or test the activity of your current stock on a small molecule thiol like glutathione. |
| Presence of Competing Nucleophiles | As mentioned previously, components in your buffer or sample can compete for reaction with BAPA.[9][10] | Ensure your buffer is free of primary amines and thiols. Purify your protein to remove other nucleophilic contaminants. |
| Suboptimal pH | If the pH is too low, the target amino acid residues (especially lysine, pKa ~10.5) will be protonated and less nucleophilic.[23] | While avoiding excessively high pH to prevent hydrolysis, ensure the pH is high enough for the target residue to be sufficiently reactive. A pH of 8.0-8.5 is often a good starting point for targeting lysines. |
Mechanism of BAPA Conjugation
Caption: Reaction of BAPA with protein nucleophiles.
General Best Practices for Using BAPA
-
Reagent Preparation and Storage: Store BAPA desiccated and protected from light at the recommended temperature (typically 2-8°C).[3] Prepare stock solutions fresh in an anhydrous organic solvent like DMSO or DMF immediately before use.
-
Buffer Selection: Always use non-nucleophilic buffers such as PBS, HEPES, or borate at a pH suitable for your specific application.[10][19]
-
Control Experiments: Always include a negative control (e.g., protein without BAPA) to assess the baseline level of non-specific binding or aggregation.
-
Purification: After quenching the reaction, purify the BAPA-conjugated protein to remove excess reagent, byproducts, and any quenching agent.
By carefully considering the principles of BAPA's reactivity and systematically troubleshooting potential issues, you can significantly reduce non-specific binding and achieve reliable and reproducible results in your experiments.
References
-
Friedman, M. (2003). Polyacrylamide gel electrophoresis: reaction of acrylamide at alkaline pH with buffer components and proteins. PubMed, 136(1-2), 1-10. Retrieved from [Link]
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots! Retrieved from [Link]
-
Mottram, D. S., Wedzicha, B. L., & Dodson, A. T. (2006). Impact of pH on the kinetics of acrylamide formation/elimination reactions in model systems. Journal of Agricultural and Food Chemistry, 54(21), 8148–8155. Retrieved from [Link]
-
Patterson, J. T., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. mAbs, 12(1), 1795431. Retrieved from [Link]
-
University of Arizona. (n.d.). How to cross-link proteins. Retrieved from [Link]
-
Precision Biosystems. (2023, June 26). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Impact of pH on the Kinetics of Acrylamide Formation/Elimination Reactions in Model Systems. Retrieved from [Link]
-
Edvotek. (n.d.). PROTEIN TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Retrieved from [Link]
-
St. Amant, A. H., et al. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Pharmaceuticals, 8(4), 702-734. Retrieved from [Link]
-
ResearchGate. (2014, June 4). Can someone advise on how to solve DSP cross-linking problems? Retrieved from [Link]
-
eScholarship.org. (n.d.). A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design. Retrieved from [Link]
-
Chen, Y., et al. (2014). A comparative cross-linking strategy to probe conformational changes in protein complexes. Molecular & Cellular Proteomics, 13(4), 1161–1174. Retrieved from [Link]
-
ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
University of Bath. (n.d.). Novel disulfide-bridging conjugation chemistry for antibodies as potential anti-cancer therapeutics. Retrieved from [Link]
-
Schering, A. G., et al. (2018). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 31(10), 1079–1090. Retrieved from [Link]
-
PubMed. (2024, September 30). 2-Bromo-acetamide. Retrieved from [Link]
-
MDPI. (2022, October 19). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Retrieved from [Link]
-
MDPI. (2023, August 30). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]
-
Jones, M. W., et al. (2011). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Chemical Communications, 47(20), 5791–5793. Retrieved from [Link]
-
Smith, J. L., et al. (2020). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of Medicinal Chemistry, 63(16), 8731–8741. Retrieved from [Link]
-
Singh, J., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical Reviews, 117(1), 759–848. Retrieved from [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology, 7(12), 876–884. Retrieved from [Link]
-
Aimetti, A. A., et al. (2009). Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry. Biomacromolecules, 10(6), 1622–1628. Retrieved from [Link]
-
Raczuk, E., et al. (2022). Schiff base crosslinking in biopolymeric food packaging films: Dynamic covalent chemistry for advanced food preservation systems. Food Hydrocolloids, 131, 107775. Retrieved from [Link]
-
PubChem. (n.d.). N-(5-Bromo-pentyl)-3-phenyl-acrylamide. Retrieved from [Link]
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- 22. tandfonline.com [tandfonline.com]
- 23. escholarship.org [escholarship.org]
Technical Support Center: N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
A Senior Application Scientist's Guide to Quenching Strategies, Troubleshooting, and FAQs
Welcome to the technical support guide for N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide. This document provides in-depth technical guidance for researchers, scientists, and drug development professionals. As a bifunctional reagent with two distinct reactive moieties, its effective use hinges on a precise understanding of not only its conjugation chemistry but also the critical final step: quenching. This guide is designed to equip you with the foundational knowledge and practical protocols to confidently control and terminate your reactions, ensuring the integrity and reproducibility of your experiments.
Part 1: Foundational Science - Understanding the Dual Reactivity
Before we can effectively stop a reaction, we must understand what we are trying to stop. N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide possesses two electrophilic centers that react via different mechanisms.
-
Bromoacetamide Moiety : This group reacts with nucleophiles through a bimolecular nucleophilic substitution (SN2) reaction.[1] The primary target in bioconjugation is the highly nucleophilic thiolate anion of a cysteine residue.[1] This reaction is most efficient at a pH of 7.5-8.5, where the thiol group is sufficiently deprotonated.[2]
-
Acrylamide Moiety : This group is an α,β-unsaturated carbonyl, making it a classic Michael acceptor. It reacts with nucleophiles via a conjugate (or Michael 1,4) addition.[3] While it also readily reacts with thiols, it can exhibit broader reactivity towards other nucleophiles, including amines, depending on reaction conditions.[4][5]
This dual-reactivity allows for innovative experimental designs, such as linking two different molecules or targeting different sites within a protein structure. However, it also necessitates a carefully considered quenching strategy to neutralize any unreacted reagent, preventing unwanted side reactions or downstream analytical artifacts.[4][6]
Caption: Dual reactivity of the bifunctional crosslinker.
Part 2: Quenching Protocols and Strategy Selection
The optimal quenching strategy depends entirely on your experimental goal. The primary objective is to rapidly consume all excess electrophilic sites on the crosslinker with a benign quenching reagent.
Q1: What is the best general-purpose quencher for this reagent?
For most applications where the goal is to terminate the entire reaction and neutralize all remaining reactivity, a small-molecule thiol is the most effective choice. These reagents are potent nucleophiles that react swiftly with both the bromoacetamide and acrylamide moieties.
| Quenching Reagent | Target Moieties | Recommended Final Conc. | Pros | Cons |
| Dithiothreitol (DTT) | Bromoacetamide & Acrylamide | 10-100 mM[1][2] | Highly effective, fast-acting, good for both moieties. | Can reduce native disulfide bonds in proteins at high concentrations, potentially causing unfolding or precipitation. |
| 2-Mercaptoethanol (BME) | Bromoacetamide & Acrylamide | 10-100 mM[2] | Very effective, fast-acting. | Pungent, toxic odor; must be used in a fume hood. Can also reduce disulfide bonds. |
| L-Cysteine | Bromoacetamide & Acrylamide | ~10-50 mM | Milder reducing agent than DTT/BME, less likely to disrupt native disulfide bonds. | Slower reaction kinetics compared to DTT/BME. |
| Tris Buffer | Bromoacetamide (slowly) | >100 mM | Often already present in buffers; can quench bromoacetamides over long incubations. | Very slow and inefficient compared to thiols; not effective for quenching acrylamides. Not recommended as a primary quencher. |
Recommendation: Start with DTT at a final concentration of 20-50 mM for general-purpose quenching. It is highly efficient and provides a robust method for terminating the reaction.[1]
Detailed Protocol: General-Purpose Quenching
This protocol assumes you have completed your conjugation reaction and wish to stop all further activity from the excess crosslinker.
Materials:
-
Your completed reaction mixture.
-
Quenching stock solution (e.g., 1 M DTT in a compatible buffer).
Procedure:
-
Calculate Required Volume: Determine the volume of quenching stock solution needed to reach the desired final concentration in your reaction mixture. For example, to make a 1 mL reaction 20 mM in DTT, you would add 20 µL of a 1 M DTT stock.
-
Add Quencher: Add the calculated volume of the quenching stock solution directly to your reaction mixture.
-
Incubate: Gently mix and allow the quenching reaction to proceed for at least 30 minutes at room temperature.[1]
-
Purification: Proceed immediately to purification (e.g., dialysis, size-exclusion chromatography, or a desalting column) to remove the excess crosslinker, the quenching reagent, and reaction byproducts.[2]
Caption: General workflow for quenching and purification.
Part 3: Troubleshooting Guide
Q2: My protein precipitated after I added DTT. What went wrong?
This is a common issue caused by the reduction of structurally critical disulfide bonds within your protein, leading to unfolding and aggregation.
-
Causality: DTT is a potent reducing agent. While you intend for it to react with the crosslinker, it will also reduce accessible disulfide bonds that may be essential for maintaining your protein's tertiary structure.
-
Solution 1 (Lower Concentration): Reduce the final concentration of DTT to the lower end of the effective range (e.g., 10 mM). This may be sufficient to quench the crosslinker without significantly impacting stable disulfide bonds.
-
Solution 2 (Alternative Quencher): Switch to a milder quenching reagent like L-cysteine. It is less likely to reduce buried or stable disulfide bonds.
-
Solution 3 (Optimize Time): Reduce the quenching incubation time. A 15-minute incubation may be sufficient, which you can verify with analytical methods (see Q4).
Q3: My mass spectrometry results show unexpected adducts on my protein. Why?
Unexpected adducts typically point to incomplete quenching or non-specific labeling.
-
Causality (Incomplete Quenching): If the quenching is not complete, the residual reactive crosslinker can continue to react with your protein during sample handling, storage, or analysis preparation, leading to heterogeneous products.
-
Causality (Non-Specific Labeling): The bromoacetamide and acrylamide moieties can react with nucleophilic amino acid side chains other than cysteine, especially under non-optimal conditions.[1] For instance, at a pH > 8.5, reactivity with lysine or histidine increases.[1] Acrylamides have also been shown to react with various residues.[4]
-
Solution 1 (Verify Quenching): Ensure your quenching protocol is robust. Use a sufficient excess of the quenching reagent and allow adequate time for the reaction.
-
Solution 2 (Optimize Conjugation pH): To improve selectivity for cysteine during conjugation, maintain a reaction pH between 7.5 and 8.5.[1][2]
-
Solution 3 (Optimize Reagent Excess): Using a very high molar excess of the crosslinker can drive non-specific labeling.[1] Titrate the crosslinker concentration to find the lowest amount that still provides efficient labeling of your target site.
Q4: How can I be certain the quenching reaction is complete?
You should not assume quenching is complete without validation. Analytical verification is a cornerstone of robust experimental design.
-
Method 1 (Mass Spectrometry): This is the most definitive method. Analyze a sample of your quenched and purified product. The absence of any unquenched crosslinker adducts on your protein confirms complete quenching.
-
Method 2 (Ellman's Reagent - for Thiol Quenchers): Ellman's reagent (DTNB) reacts with free thiols to produce a colored product. You can use it to measure the disappearance of your thiol-based quenching reagent. Once the concentration of the free quencher stabilizes, the reaction with the crosslinker is complete.
-
Method 3 (Functional Assay): If your protein has a measurable activity (e.g., enzymatic activity), confirm that this activity does not change over time after the quenching and purification step. A gradual loss of activity could indicate ongoing, slow reactions with residual crosslinker.
Part 4: Frequently Asked Questions (FAQs)
Q5: Why can't I just use the purification step (e.g., desalting column) to remove the excess crosslinker without quenching first? While purification will remove the unreacted crosslinker, the process takes time. During the time it takes to load and run the column, the reactive crosslinker in your sample can continue to react, potentially leading to over-labeling, cross-linking, or non-specific modifications. Quenching provides an immediate and definitive stop to the reaction, "freezing" your sample at a specific time point.
Q6: I prepared my bromoacetamide crosslinker stock solution last week. Is it still good to use? It is highly recommended to prepare fresh solutions of bromoacetamide-containing reagents before each use.[1][2] The bromoacetyl group is susceptible to hydrolysis, especially in aqueous solutions or when exposed to moisture. It is also light-sensitive.[2][7] Using a degraded reagent will lead to lower reaction efficiency and inconsistent results.[2]
Q7: What are the primary safety precautions for handling this reagent? N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide and other bromoacetamide compounds are hazardous.[8][9] They can cause serious skin and eye irritation or damage.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[8][11]
-
Handling: Use with adequate ventilation, preferably within a chemical fume hood, to avoid inhaling any dust or aerosols.[8] Avoid contact with eyes, skin, and clothing.[8]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, protected from light.[8][12]
-
Disposal: Dispose of the material and its container as hazardous waste through a licensed professional disposal service, following all federal, state, and local regulations.[11][13]
References
-
Material Safety Data Sheet - 2-Bromoacetamide, 98%. (2006, February 24). Cole-Parmer. Retrieved February 23, 2026, from [Link]
-
Hansen, F. M., Le Quement, S. T., & Nielsen, T. E. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 14(10), 2794–2805. [Link]
-
Bioconjugation Optimization & Troubleshooting. (n.d.). AbOliGo. Retrieved February 23, 2026, from [Link]
-
Schumacher, D., Helma, J., Schneider, F. L., Leonhardt, H., & Hackenberger, C. P. (2016). Bifunctional Reagents for Formylglycine Conjugation: Pitfalls and Breakthroughs. Angewandte Chemie International Edition, 55(42), 13123–13127. [Link]
-
Maiti, B., & Jana, T. (2016). Recyclable Thermosets Based on Dynamic Amidation and Aza-Michael Addition Chemistry. Macromolecules, 49(19), 7256–7264. [Link]
-
Eftink, M. R., & Jia, Y. (2009). Acrylonitrile Quenching of Trp Phosphorescence in Proteins: A Probe of the Internal Flexibility of the Globular Fold. Biophysical Journal, 97(11), 3054–3063. [Link]
-
Faca, V. M., Pitteri, S. J., Newcomb, L., Glukhova, V., Lies, M., & Hanash, S. M. (2007). Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Journal of Proteome Research, 6(9), 3558–3565. [Link]
-
Michael reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Le, P. N., Reynolds, A. A., & Boydston, A. J. (2020). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. Polymer Chemistry, 11(1), 107-114. [Link]
-
2-Butenoic acid, 2,3-dibromo-, (2E)-. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]
-
Chow, Y. L., & Joseph, T. C. (1969). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal of the Chemical Society D: Chemical Communications, (10), 490-491. [Link]
-
LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 140(2), 255–272. [Link]
-
Fluorescence Quenching. (n.d.). Retrieved February 23, 2026, from [Link]
-
Sun, T., & Li, L. (2010). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1621–1631. [Link]
-
Horváth, V., et al. (2023). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 24(9), 8011. [Link]
-
D'Souza, A. D., & Lamer, R. A. (2018). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm, 9(10), 1663–1668. [Link]
-
On the unusual stability of succinimidyl esters in pNIPAm-AAc microgels. (2007, March 15). Langmuir, 23(6), 3460-6. [Link]
-
Reddi, R., Resnick, E., Rogel, A., & London, N. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(11), 4149–4155. [Link]
-
Ekkati, A. R., & Bates, D. K. (2003). A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. Synthesis, 2003(12), 1959-1961. [Link]
-
Enhancement of 5-aminopenta-2,4-dienals electrophilicity via activation by O,N-bistrifluoroacetylation. application to an N-acyl Pictet-Spengler reaction. (2009, December 18). The Journal of Organic Chemistry, 74(24), 9543-50. [Link]
-
Gemoets, H. P. L., et al. (2022). A four-step continuous flow synthesis of the ionizable lipid ALC-0315. Reaction Chemistry & Engineering, 7, 387-394. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 11. aksci.com [aksci.com]
- 12. 2-PROPENAMIDE,N-[5-[(BROMOACETYL)AMINO]PENTYL]- | 859161-71-0 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Hydrolysis in Bromoacetyl Bioconjugation
The following technical guide is designed as a specialized support resource for researchers optimizing bromoacetyl-based bioconjugation.
Topic: Optimization of Bromoacetyl-Thiol Conjugation in Aqueous Buffers Audience: Senior Scientists, Process Engineers, and Drug Development Researchers Version: 2.0 (Current Standards)
The Core Challenge: The "Race Condition"
The central challenge in using bromoacetyl groups (e.g., SBAP, bromoacetamide) is a kinetic "race condition." You are pitting a desired second-order reaction (thiol alkylation) against an undesired pseudo-first-order side reaction (hydrolysis).
-
The Reaction: Nucleophilic attack of a thiolate anion (
) on the -carbon, displacing the bromide. -
The Problem: Bromoacetyl is inherently less reactive than iodoacetyl or maleimide groups. Consequently, it requires a higher pH (typically 8.0–9.0) to generate sufficient thiolate nucleophiles.
-
The Paradox: This necessary elevation in pH exponentially increases the concentration of hydroxide ions (
), which compete with your thiol for the bromoacetyl group.
Objective: The goal is not to stop hydrolysis (impossible in water), but to maximize the rate ratio:
Mechanistic Visualization
The following diagram illustrates the competing pathways and the critical decision points for optimization.
Caption: Kinetic competition between thiolation (green path) and hydrolysis (red path). Optimization relies on favoring the green path via pH and concentration control.
Optimization Protocol (The "Golden Standard")
This protocol is engineered to minimize hydrolysis half-life losses while ensuring complete conjugation.
Phase 1: Buffer Engineering
Critical Rule: Do NOT use primary amines (Tris, Glycine) or thiols (DTT, Mercaptoethanol) in the conjugation buffer.
| Component | Recommended Specification | Scientific Rationale |
| Buffer System | Phosphate, HEPES, or Bicarbonate | Non-nucleophilic buffers prevent side-reactions. |
| pH | 8.0 – 8.5 | The Compromise: High enough to deprotonate Cysteine ( |
| Additives | 5–10 mM EDTA | Chelates divalent cations ( |
| Oxygen | Degas (Optional but Recommended) | Prevents disulfide formation, ensuring maximum free thiol availability. |
Phase 2: The Reaction Workflow
Step 1: Solubilization (The "Just-in-Time" Rule)
-
Dissolve the bromoacetyl reagent (e.g., SBAP) in dry, anhydrous DMSO or DMF immediately before use.
-
Why? Bromoacetyl groups are relatively stable in organic solvents but hydrolyze over hours in water. Never store aqueous stocks.
Step 2: Concentration Adjustment
-
Concentrate your protein/thiol to the highest feasible limit (e.g., >5 mg/mL or >50
). -
Why? Thiolation is a second-order reaction (
). Hydrolysis is pseudo-first-order ( ). Increasing protein concentration accelerates the desired reaction without accelerating hydrolysis.
Step 3: Mixing & Incubation
-
Add the reagent to the protein.[1] Recommended molar excess: 10-20x .
-
Incubate at Room Temperature for 1–2 hours or 4°C Overnight .
-
Note: 4°C slows both reactions, but often favors the specific reaction over hydrolysis due to activation energy differences. Protect from light.[1][2]
Step 4: Quenching
-
Add L-Cysteine or 2-Mercaptoethanol (final conc. 10–20 mM). Incubate for 15 mins.
-
Why? This rapidly scavenges any remaining active bromoacetyl groups, preventing non-specific alkylation of histidines or lysines during storage.
Troubleshooting & FAQ
Symptom: Low Conjugation Yield
Root Cause Analysis:
-
pH Mismatch: If pH < 7.5, the cysteine is protonated (
) and cannot attack the bromoacetyl group efficiently. -
Hydrolysis Dominance: If pH > 9.0, the
ions consumed the reagent before the protein could. -
Oxidation: Your thiols may have oxidized to disulfides before the reagent was added.
Corrective Action:
-
Verify pH is strictly 8.0–8.5.
-
Pre-treat protein with TCEP (which does not react with bromoacetyls as aggressively as DTT) or reduce with DTT and remove it via desalting columns before labeling.[1][3]
Symptom: Precipitation
Root Cause Analysis: Bromoacetyl linkers (especially hydrophobic ones) can destabilize proteins when conjugated at high ratios.
Corrective Action:
-
Dissolve the reagent in DMSO/DMF and ensure the final organic solvent concentration in the reaction is <10%.
-
Reduce the molar excess of the reagent (try 5x instead of 20x).
FAQ: Bromoacetyl vs. Iodoacetyl vs. Maleimide?
Q: Why use Bromoacetyl if it's slower than Iodoacetyl? A: Bromoacetyl is often chosen for specific stability reasons or linker availability.
-
Reactivity Order: Iodo > Bromo > Chloro.
-
Hydrolysis Stability: Chloro > Bromo > Iodo (generally).
-
Selectivity: Maleimides are more selective for thiols at neutral pH (6.5–7.5). Bromoacetyls require higher pH (8.0+), making them less selective (can react with amines/histidines if thiols are absent) but useful if the protein precipitates at neutral pH.
Decision Tree for Troubleshooting
Caption: Diagnostic flow for resolving common bromoacetyl conjugation failures.
References
-
Thermo Fisher Scientific. Bioconjugation and Crosslinking Technical Handbook. (Detailed overview of haloacetyl reactivity and pH requirements).
-
BenchChem. A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency. (Comparative kinetics and stability data).
-
National Institutes of Health (PMC). Fast Cysteine Bioconjugation Chemistry. (Discussion on reaction rates and nucleophilicity).
-
ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols. (Specific data on pH discrimination between linkers).
Sources
Technical Support Center: Optimizing pH for N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Welcome to the Advanced Applications Support Center. Subject: Technical Guide for pH Optimization of Dual-Electrophile Probes. Molecule: N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (CAS: 859161-71-0).[1][2]
Executive Summary: The Dual-Warhead Challenge
You are working with a heterobifunctional probe containing two distinct electrophilic "warheads" separated by a pentyl linker:
-
Bromoacetamide: A highly reactive, "hard" electrophile that reacts via
displacement. -
Acrylamide: A moderately reactive, "soft" Michael acceptor.
The Critical Insight: The reactivity of these two groups toward cysteine thiols is distinct and highly pH-dependent.[3] Controlling pH is not just about "making it react"; it is about controlling the sequence and selectivity of the reaction while avoiding the rapid hydrolysis of the bromoacetamide moiety.
Part 1: The pH Sweet Spot (Mechanistic Logic)
To optimize your experiment, you must balance three competing chemical behaviors.
1. Thiol Nucleophilicity (The Driver)
Cysteine residues typically have a pKa of ~8.3 in solution (though this can drop to ~5–6 in active sites).
-
pH < 7.0: Most surface cysteines are protonated (
) and are poor nucleophiles. Reaction rates will be sluggish. -
pH > 8.0: Cysteines exist as thiolates (
), which are potent nucleophiles. Reactivity peaks here.[4]
2. Electrophile Stability (The Brake)
-
Bromoacetamide: Susceptible to hydrolysis (reaction with water) at high pH. At pH > 9.0, the bromoacetamide hydrolyzes to a non-reactive alcohol (
) faster than it alkylates proteins. -
Acrylamide: Generally stable to hydrolysis in physiological pH ranges but requires a higher activation energy or "proximity effect" to react with thiols compared to bromoacetamide.
3. The Proximity Effect
If your goal is crosslinking, the bromoacetamide usually reacts first (fast anchor). Once tethered, the local concentration of the acrylamide increases relative to the target, driving the second reaction even at lower pH.
Visualizing the Reaction Landscape
Figure 1: Reaction pathways showing the competition between productive alkylation and destructive hydrolysis.
Part 2: Troubleshooting Guide (FAQs)
Q1: I am seeing low labeling efficiency. My pH is 7.0. What is wrong? A: At pH 7.0, surface cysteines (pKa ~8.3) are mostly protonated. While the bromoacetamide might react slowly, the acrylamide is likely inert.
-
Solution: Increase pH to 7.5 – 8.0 . This significantly increases the population of reactive thiolate anions without risking rapid hydrolysis.
Q2: My probe precipitates when added to the buffer. A: The pentyl linker and the acrylamide group are hydrophobic.
-
Solution: Dissolve the probe in DMSO or DMF as a 100x stock solution. Add this dropwise to your aqueous buffer while vortexing. Ensure the final organic solvent concentration is < 5% (v/v) to prevent protein denaturation, but high enough to keep the probe soluble.
Q3: I see non-specific binding to Lysines. How do I stop this?
A: You are likely operating at a pH that is too high (> 8.5). At this pH, the
-
Solution: Lower pH to 7.2 – 7.5 . Cysteines are much stronger nucleophiles than amines at neutral pH. This exploits the "soft" nucleophilicity of sulfur over nitrogen.
Q4: The bromoacetamide "warhead" seems dead. It won't label even free cysteine. A: You likely stored the probe in a buffer or solvent containing water for too long. Bromoacetamides degrade via hydrolysis.
-
Solution: Always prepare the probe fresh. If you must store it, use anhydrous DMSO and store at -20°C with desiccant. Never store the probe in aqueous buffer, even frozen.
Part 3: Optimized Experimental Protocols
Protocol A: General Labeling (Balanced Reactivity)
Best for: General protein conjugation or ABPP (Activity-Based Protein Profiling).
-
Buffer Prep: Prepare 50 mM HEPES or Phosphate Buffer, pH 7.8 .
-
Note: Avoid Tris buffer if possible, as the amine in Tris can compete for the electrophile over long incubation times (though less reactive than thiol).
-
-
Reduction (Optional): If cysteines are oxidized (disulfides), treat protein with TCEP (100 µM) for 30 mins. TCEP is compatible with this probe (unlike DTT, which contains thiols that will scavenge the probe).
-
Probe Addition: Add probe (from DMSO stock) to a final concentration of 10–50 µM (approx. 10–20x molar excess over target protein).
-
Incubation: Incubate for 1 hour at Room Temperature (25°C) or 4 hours at 4°C.
-
Quenching: Stop reaction by adding 10 mM DTT or Mercaptoethanol . This scavenges excess probe immediately.
Protocol B: Sequential "Anchor-and-React"
Best for: Crosslinking where you want to anchor the bromoacetamide first, then allow the acrylamide to find its target slowly.
-
Step 1 (Anchor): Incubate at pH 7.2 for 30 minutes. The bromoacetamide reacts preferentially due to higher intrinsic reactivity.
-
Step 2 (Crosslink): Raise pH to 8.0 by adding a small volume of high-pH buffer (e.g., 1M Carbonate pH 9.0). Incubate for 2–4 hours. This activates the acrylamide and the remaining cysteines for the second step.
Part 4: Data Reference Tables
Table 1: Electrophile Reactivity Profile
| Feature | Bromoacetamide (Warhead 1) | Acrylamide (Warhead 2) |
| Reaction Type | Michael Addition | |
| Target | Cysteine (Thiol) | Cysteine (Thiol) |
| Reactivity (pH 7.0) | Moderate | Low / Very Slow |
| Reactivity (pH 8.0) | High (Optimal) | Moderate |
| Hydrolysis Risk | High (at pH > 9.0) | Low (Stable) |
| Selectivity | High for Cys (unless pH > 8.5) | High for Cys |
Table 2: Buffer Compatibility Guide
| Buffer Component | Compatibility | Reason |
| HEPES / MOPS | Excellent | Non-nucleophilic, stable pH control. |
| Phosphate | Good | Non-nucleophilic. |
| Tris | Caution | Contains primary amine. Can react with bromoacetamide at high pH or long durations.[5] |
| DTT / BME | Incompatible | Free thiols will destroy the probe instantly. Use for quenching only. |
| TCEP | Compatible | Phosphine-based reducer; does not react with alkylating agents. |
Part 5: Decision Logic (Workflow)
Use this logic flow to determine your experimental conditions.
Figure 2: Decision matrix for selecting pH based on experimental goals.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on haloacetyl and acrylamide chemistry).
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. (Discusses cysteine reactivity and pKa in the context of chloro/bromoacetamide probes).
-
Lenselink, E. B., et al. (2019). "Do-It-Yourself: Construction of a covalent inhibitor library." Journal of Chemical Information and Modeling. (Comparison of acrylamide vs. other warheads).
-
Simmons, et al. (2014). "Thiol-reactive probes for activity-based protein profiling." Nature Protocols. (Protocols regarding pH adjustment for cysteine-reactive probes).
Sources
- 1. 2-PROPENAMIDE,N-[5-[(BROMOACETYL)AMINO]PENTYL]- | 859161-71-0 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Beyond Alkylation: A Comparative Guide to Iodoacetamide and N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Executive Summary
In cysteine modification, the choice between Iodoacetamide (IAA) and N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (BAP-PE) represents a fundamental decision between static capping and dynamic functionalization .
-
Iodoacetamide (IAA) is the gold standard for proteomic mapping. It is a mono-functional "silencer" designed to permanently block cysteine thiols, preventing disulfide scrambling and facilitating enzymatic digestion.
-
BAP-PE is a specialized heterobifunctional crosslinker (specifically, a mixed-electrophile reagent). It contains two distinct warheads—a bromoacetamide and an acrylamide—separated by a pentyl linker. It is designed for kinetic crosslinking, structural probing, and stepwise conjugation.
This guide analyzes the mechanistic divergences, reactivity profiles, and application protocols for both reagents.
Part 1: Mechanistic Foundations
The Chemistry of the Warheads
The primary distinction lies in the reaction mechanism and the number of electrophilic sites.
| Feature | Iodoacetamide (IAA) | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (BAP-PE) |
| Structure | Mono-functional ( | Bi-functional (Bromoacetamide - |
| Primary Mechanism | Site 1 (Bromo): | |
| Leaving Group | Iodide (Excellent leaving group) | Bromide (Good) / None (Acrylamide forms adduct) |
| Reactivity Rank | High ( | Moderate (Bromo) to Low (Acrylamide) |
| Reversibility | Irreversible (Stable Thioether) | Irreversible (Thioether) / Acrylamide can be reversible under specific stress |
Kinetic Orthogonality in BAP-PE
BAP-PE is unique because it possesses kinetic orthogonality .
-
The Bromoacetamide end reacts faster with cysteine thiols (though slower than IAA).
-
The Acrylamide end is a "soft" electrophile (Michael acceptor) that reacts slower.
-
Implication: This allows for stepwise conjugation . You can label a highly reactive surface cysteine with the bromo-end first, leaving the acrylamide tail exposed to capture a second cysteine (inter- or intra-molecularly) or to be used as a handle for polymerization.
Visualizing the Mechanisms
The following diagram illustrates the reaction pathways and the concept of kinetic hierarchy.
Caption: Comparative reaction pathways. Pathway A shows rapid capping by IAA. Pathway B demonstrates the stepwise 'Ping-Pong' mechanism of BAP-PE, utilizing differential electrophilicity.
Part 2: Comparative Performance Data
Reactivity and Specificity
While IAA is the most potent alkylator, its specificity drops at high pH. BAP-PE requires careful tuning.
| Parameter | Iodoacetamide (IAA) | BAP-PE |
| Optimal pH | 7.5 – 8.0 | 7.2 – 8.5 (pH > 8.0 accelerates Acrylamide) |
| Reaction Time | 15 – 30 mins (Dark) | 1 – 4 hours (Stepwise) |
| Off-Target (Lys/His) | Moderate risk at pH > 8.5 | Low risk for Acrylamide end; Moderate for Bromo |
| Steric Bulk | Low (Small molecule) | High (C5 Linker adds ~10-15 Å) |
| Solubility | High (Water/Buffer) | Moderate (Requires DMSO/DMF stock) |
Application Scenarios
Choose Iodoacetamide (IAA) if:
-
You are performing Mass Spectrometry (Proteomics) . You need to block all cysteines to prevent disulfide bond reformation during digestion.
-
You are studying enzyme inhibition (e.g., Deubiquitinases) and need a small, steric-free active site blocker.
-
You require stoichiometric simplicity (1 reagent : 1 thiol).
Choose BAP-PE if:
-
You are mapping Protein-Protein Interactions (PPI) . The bifunctionality allows you to capture proximal cysteines.
-
You are designing Targeted Covalent Inhibitors (TCIs) . BAP-PE serves as a "warhead probe" to test if a cysteine can be reached by a linker before locking it down.
-
You need to functionalize a surface . React the bromo-end with the protein, leaving the acrylamide end to react with a thiol-functionalized surface or polymer.
Part 3: Experimental Protocols
Protocol A: Standard Reduction & Alkylation (IAA)
Use for: Proteomics, Peptide Mapping.
-
Preparation: Dissolve protein (100 µg) in Denaturing Buffer (6M Urea/2M Thiourea or 1% SDS).
-
Reduction: Add DTT to a final concentration of 5–10 mM. Incubate at 37°C for 30–60 mins.
-
Alkylation: Prepare fresh 500 mM IAA in 100 mM Ammonium Bicarbonate (keep dark—IAA is light sensitive).
-
Reaction: Add IAA to protein sample (Final conc: 15–20 mM; approx 3-4x molar excess over total thiols).
-
Incubation: Incubate at Room Temp (RT) in the dark for 20–30 minutes.
-
Quenching: Add excess DTT or L-Cysteine to quench unreacted IAA.
-
Cleanup: Proceed to acetone precipitation or desalting columns.
Protocol B: Stepwise Crosslinking/Labeling (BAP-PE)
Use for: Conjugation, Topology Mapping. Note: BAP-PE must be dissolved in DMSO or DMF first.
-
Stock Prep: Dissolve BAP-PE in dry DMSO to 50 mM.
-
Step 1 (Fast Labeling):
-
Buffer: PBS pH 7.2 (Lower pH favors Bromoacetamide over Acrylamide).
-
Add BAP-PE to reduced protein (molar ratio 1:1 to 1:5 depending on target density).
-
Incubate 1 hour at RT.
-
Checkpoint: The Bromoacetamide end reacts preferentially.
-
-
Purification (Critical):
-
Remove excess unreacted BAP-PE using a Zeba Spin Column or dialysis. Failure to do this will result in free crosslinker competing in Step 2.
-
-
Step 2 (Crosslinking/Capture):
-
Introduce the second thiol-containing partner (Protein B or surface).
-
Adjust pH to 8.0–8.5 (Higher pH activates the Acrylamide Michael addition).
-
Incubate for 4–12 hours at RT or 4°C.
-
-
Analysis: Analyze via SDS-PAGE (look for MW shift) or MS.
Part 4: Decision Logic
Use this workflow to select the correct reagent for your experimental goals.
Caption: Decision matrix for selecting between mono-functional alkylators (IAA) and heterobifunctional linkers (BAP-PE).
References
-
Thermo Fisher Scientific. Protein Crosslinking Technical Handbook. (Overview of heterobifunctional vs homobifunctional reagents). Link
-
Fluorochem. N-[5-(2-bromoacetamido)pentyl]prop-2-enamide Product Data. (Chemical structure and physical properties). Link
-
Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications. (Detailed comparison of alkylating agents like IAA and Haloacetamides). Link
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Foundational text on Cysteine reactivity profiling using IAA and related probes). Link
-
Nielsen, M.L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods. (Critical analysis of IAA side reactions). Link
-
Konishi, S., et al. Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification. ChemRxiv. (Discusses acrylamide vs haloacetamide selectivity). Link
A Researcher's Guide to Mapping Protein Binding Sites: A Comparative Analysis of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide and Alternative Methodologies
In the intricate landscape of drug discovery and chemical biology, the precise identification of a small molecule's binding site on its protein target is paramount. This critical information underpins our understanding of the mechanism of action, guides lead optimization, and illuminates potential off-target effects. The advent of covalent probes, coupled with the analytical power of mass spectrometry, has revolutionized this field. This guide provides an in-depth technical comparison of methodologies for identifying protein binding sites, with a special focus on the utility of the dual-reactive probe, N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide. We will explore the rationale behind its design and compare its application to established alternative techniques, offering researchers a comprehensive framework for selecting the optimal strategy for their scientific questions.
The Rise of Covalent Probes in Target Identification
Covalent inhibitors and probes have gained significant traction in drug development due to their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets that are often intractable for non-covalent binders.[1][2] The irreversible nature of their interaction allows for the robust identification of target proteins and their specific binding residues within a complex biological system.[3][4] This is typically achieved through "bottom-up" proteomics, where the modified protein is digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to pinpoint the exact site of modification.[5][6]
Introducing N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide: A Dual-Reactive Tool
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide (BrA-PA) is a heterobifunctional electrophilic probe featuring two distinct reactive moieties: a bromoacetamide and an acrylamide.[7][8] This dual-functionality presents unique opportunities for probing protein structure and identifying binding sites.
-
Bromoacetamide: This is a classic alkylating agent that readily reacts with soft nucleophiles, with a strong preference for the thiol group of cysteine residues.
-
Acrylamide: This group acts as a Michael acceptor, also showing a high reactivity towards cysteine thiols. However, its reactivity can be modulated and, under certain conditions, it can also react with other nucleophilic residues like lysine.[9][10][11]
The strategic combination of these two electrophiles in a single molecule allows for potential sequential or differential labeling strategies, providing a more nuanced tool for mapping protein interactions.
Experimental Workflow: Identifying Binding Sites with BrA-PA
The core of identifying the binding site of BrA-PA lies in a well-controlled chemoproteomics workflow. This process involves labeling the target protein or proteome, followed by mass spectrometry-based analysis to identify the modified peptide and the specific amino acid residue.
Step-by-Step Protocol:
-
Protein Incubation: A purified protein or a complex cell lysate is incubated with N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide under controlled conditions (e.g., pH, temperature, and time). It is crucial to perform dose-response and time-course experiments to optimize the labeling reaction and minimize non-specific modifications.
-
Quenching and Sample Preparation: The labeling reaction is quenched by adding an excess of a thiol-containing reagent like dithiothreitol (DTT). The protein sample is then denatured, reduced, and alkylated (with a standard reagent like iodoacetamide to cap any remaining free cysteines) before proteolytic digestion (typically with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer will identify peptides that have been modified by the BrA-PA probe, indicated by a specific mass shift.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptide sequences. The modification site is pinpointed by identifying the specific amino acid residue carrying the mass addition corresponding to the BrA-PA molecule.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoproteomic profiling and discovery of protein electrophiles in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic profiling and discovery of protein electrophiles in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Dual Protein Labeling using a Triorthogonal Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the proteome-wide selectivity of diverse electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation and Identification of Six Amino Acid - Acrylamide Adducts and Their Cytotoxicity Toward Gastrointestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Formation and Identification of Six Amino Acid - Acrylamide Adducts and Their Cytotoxicity Toward Gastrointestinal Cell Lines [frontiersin.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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